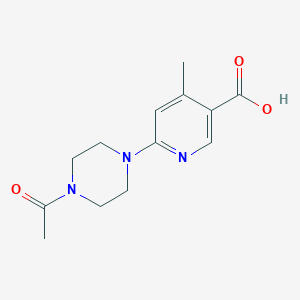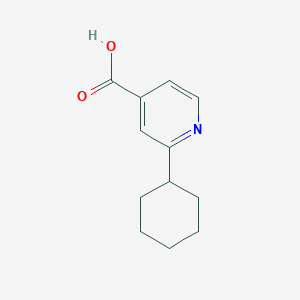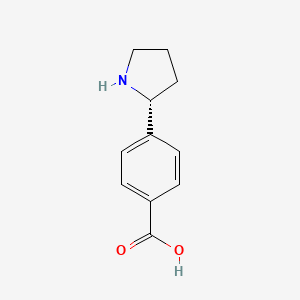
4-((2R)Pyrrolidin-2-yl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-((2R)Pirrolidin-2-il)benzoico es un compuesto que presenta un anillo pirrolidínico unido a una unidad de ácido benzoico. El anillo pirrolidínico es un heterociclo de cinco miembros que contiene nitrógeno, conocido por su versatilidad en química medicinal. Este compuesto es de interés debido a sus potenciales actividades biológicas y aplicaciones en varios campos de investigación.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-((2R)Pirrolidin-2-il)benzoico generalmente implica la construcción del anillo pirrolidínico seguida de su unión a la unidad de ácido benzoico. Un método común involucra la ciclización de precursores apropiados en condiciones específicas para formar el anillo pirrolidínico. Las condiciones de reacción a menudo incluyen el uso de catalizadores y configuraciones específicas de temperatura y presión para asegurar la estereoquímica y el rendimiento deseados .
Métodos de producción industrial
En un entorno industrial, la producción de ácido 4-((2R)Pirrolidin-2-il)benzoico puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Esto podría incluir el uso de reactores de flujo continuo y sistemas automatizados para controlar con precisión los parámetros de la reacción .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-((2R)Pirrolidin-2-il)benzoico puede experimentar diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar derivados oxidados.
Reducción: Las reacciones de reducción se pueden emplear para modificar los grupos funcionales dentro de la molécula.
Sustitución: El compuesto puede participar en reacciones de sustitución, donde átomos o grupos específicos son reemplazados por otros.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluida la temperatura, el solvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción podría producir alcoholes o aminas .
Aplicaciones Científicas De Investigación
El ácido 4-((2R)Pirrolidin-2-il)benzoico tiene una amplia gama de aplicaciones en investigación científica:
Mecanismo De Acción
El mecanismo de acción del ácido 4-((2R)Pirrolidin-2-il)benzoico implica su interacción con objetivos moleculares específicos dentro de los sistemas biológicos. El anillo pirrolidínico puede interactuar con proteínas y enzimas, afectando su función y provocando diversos efectos biológicos. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando .
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidin-2-ona: Un compuesto similar con una estructura de lactama, conocido por sus diversas actividades biológicas.
Pirrolidin-2,5-diona: Otro compuesto relacionado con posibles aplicaciones terapéuticas.
Prolinol: Un derivado de pirrolidina con actividad biológica significativa.
Singularidad
El ácido 4-((2R)Pirrolidin-2-il)benzoico es único debido a su estructura específica, que combina las propiedades del anillo pirrolidínico con la unidad de ácido benzoico.
Propiedades
Fórmula molecular |
C11H13NO2 |
|---|---|
Peso molecular |
191.23 g/mol |
Nombre IUPAC |
4-[(2R)-pyrrolidin-2-yl]benzoic acid |
InChI |
InChI=1S/C11H13NO2/c13-11(14)9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2,(H,13,14)/t10-/m1/s1 |
Clave InChI |
AVXHPPWBIQGVBK-SNVBAGLBSA-N |
SMILES isomérico |
C1C[C@@H](NC1)C2=CC=C(C=C2)C(=O)O |
SMILES canónico |
C1CC(NC1)C2=CC=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(4-Chlorophenyl)-3-cyclopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11806569.png)

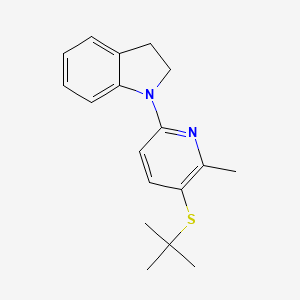




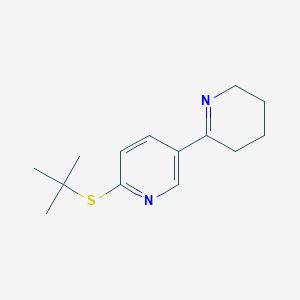


![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
